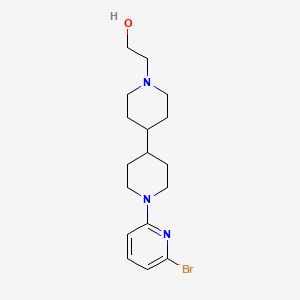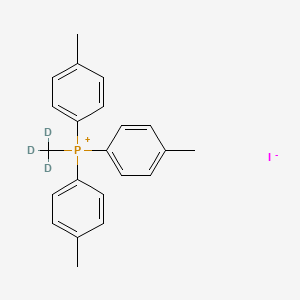
(Methyl)tri-4-tolylphosphonium Iodide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methyl)tri-4-tolylphosphonium Iodide-d3 is a stable isotope-labeled compound used primarily in research settings. It is a derivative of (Methyl)tri-4-tolylphosphonium Iodide, where the methyl group is replaced with a trideuterio (d3) group. This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .
Méthodes De Préparation
The synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3 typically involves the reaction of (Methyl)tri-4-tolylphosphonium chloride with deuterated methyl iodide (CD3I). The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction can be represented as follows:
(Methyl)tri-4-tolylphosphonium chloride+CD3I→(Methyl)tri-4-tolylphosphonium Iodide-d3+NaCl
Analyse Des Réactions Chimiques
(Methyl)tri-4-tolylphosphonium Iodide-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Wittig Reactions: It is commonly used as a Wittig reagent to form alkenes from aldehydes and ketones.
Common reagents and conditions for these reactions include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for Wittig reactions, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions .
Applications De Recherche Scientifique
(Methyl)tri-4-tolylphosphonium Iodide-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of complex organic molecules and materials science
Mécanisme D'action
The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3 is primarily related to its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
(Methyl)tri-4-tolylphosphonium Iodide-d3 can be compared with other phosphonium salts and Wittig reagents, such as:
(Methyl)tri-4-tolylphosphonium Iodide: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
(Phenyl)tri-4-tolylphosphonium Iodide: Another Wittig reagent with a phenyl group instead of a methyl group.
(Methyl)tri-4-tolylphosphonium Bromide: Similar to the iodide version but with a bromide ion, which may have different reactivity and solubility properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and mass spectrometry .
Propriétés
Formule moléculaire |
C22H24IP |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
tris(4-methylphenyl)-(trideuteriomethyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3; |
Clé InChI |
SUQPXWWSBRNXEE-NXIGQQGZSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


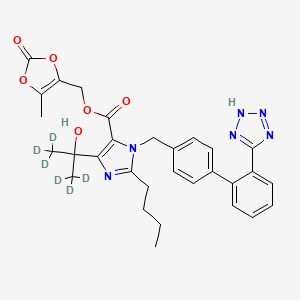
![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
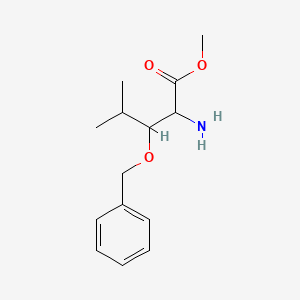
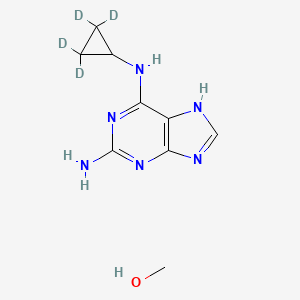
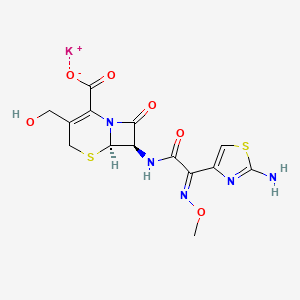
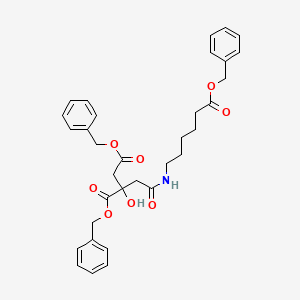
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
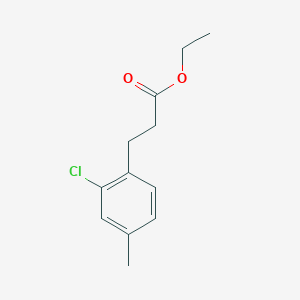
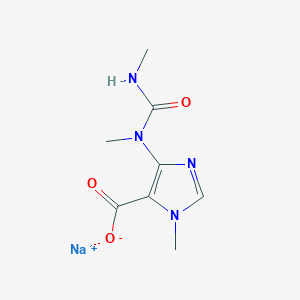
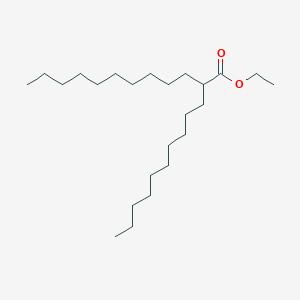
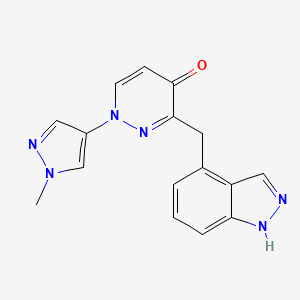
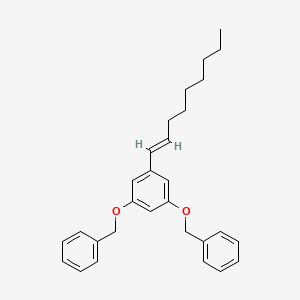
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
